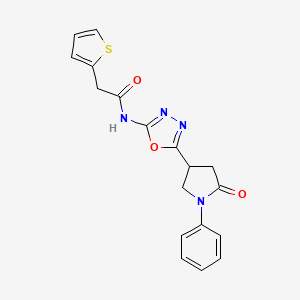

N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3S/c23-15(10-14-7-4-8-26-14)19-18-21-20-17(25-18)12-9-16(24)22(11-12)13-5-2-1-3-6-13/h1-8,12H,9-11H2,(H,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKZDXLKIHLBZNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)C3=NN=C(O3)NC(=O)CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrrolidinone ring, an oxadiazole moiety, and a thiophene ring. Its molecular formula is , with a molecular weight of 344.43 g/mol. The structural representation is crucial for understanding its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C17H20N4O2S |

| Molecular Weight | 344.43 g/mol |

| LogP | 2.6382 |

| Polar Surface Area | 63.411 Ų |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing the pyrrolidinone structure have shown significant cytotoxic effects against various cancer cell lines.

- Cell Viability Assays : In vitro studies demonstrated that certain derivatives reduced the viability of breast cancer (MDA-MB-231) and pancreatic cancer (Panc-1) cells significantly. For example, compounds with similar structural motifs exhibited EC50 values ranging from 7.3 μM to 10.2 μM against these cell lines .

- Mechanism of Action : The mechanism often involves the inhibition of key enzymes or pathways crucial for cancer cell proliferation. The incorporation of electron-withdrawing groups has been shown to enhance activity by increasing the compound's reactivity towards biological targets .

Antimicrobial Activity

The compound's potential antimicrobial properties are also noteworthy. Similar compounds have been evaluated for their ability to inhibit bacterial growth and biofilm formation:

- Bioassay Results : Compounds derived from the same chemical family demonstrated moderate antibacterial activity against various strains, outperforming standard antibiotics in some assays .

- Urease Inhibition : Certain derivatives were found to inhibit urease activity significantly, which is relevant for treating infections caused by urease-producing bacteria .

Study on Anticancer Properties

A study published in PMC examined the effects of pyrrolidinone derivatives on breast and pancreatic cancer cell lines. The findings indicated that specific substitutions on the pyrrolidinone ring could enhance selectivity and potency against MDA-MB-231 cells while maintaining lower toxicity towards normal cells .

Comparative Analysis

A comparative analysis of similar compounds revealed that modifications in the thiophene and oxadiazole components could lead to variations in biological activity:

| Compound Name | EC50 (μM) | Selectivity Ratio (MDA-MB-231/Panc-1) |

|---|---|---|

| N-(5-(5-Oxo-1-phenylpyrrolidin-3-yl)-1,3,4-Oxadiazol-2-Yl)-Cinnamamide | 7.3 | 0.2 |

| N-(6-(p-tolyl)benzo[d]thiazol-2-Yl)acetamide | 10.0 | 0.4 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxadiazole Derivatives with Pyrrolidinone Substituents

Key Observations :

- The absence of pyrrolidinone in highlights the role of this group in the target compound for conformational rigidity and hydrogen bonding.

Oxadiazole-Acetamide Derivatives with Aromatic Substituents

Key Observations :

- Bulky substituents (e.g., sulfamoylphenyl in 4b) correlate with higher melting points (>300°C), suggesting stronger intermolecular forces .

- Chlorinated aromatic groups (e.g., 8t and 2a) are associated with enzyme inhibition, implying the target compound’s thiophene group may offer similar electronic properties for bioactivity .

Thiophene-Containing Oxadiazole Derivatives

Key Observations :

- Benzofuran derivatives () demonstrate that fused heterocycles enhance antimicrobial activity, which the thiophene group in the target may replicate .

Preparation Methods

Cyclization of γ-Keto Amides

The pyrrolidinone ring is synthesized via intramolecular cyclization of γ-keto amides. A representative protocol involves:

- Starting material : Ethyl 4-phenyl-3-oxopentanoate (synthesized via Claisen condensation of ethyl acetoacetate and benzaldehyde).

- Aminolysis : Reaction with ammonium hydroxide yields 4-phenyl-3-oxopentanamide.

- Cyclization : Heating under acidic conditions (H₂SO₄, 110°C, 6 h) induces ring closure to form 5-oxo-1-phenylpyrrolidin-3-amine.

Key parameters :

| Parameter | Condition | Yield |

|---|---|---|

| Temperature | 110°C | 78% |

| Acid catalyst | H₂SO₄ (0.5 M) | |

| Reaction time | 6 hours |

Alternative Route: Michael Addition-Cyclization

Aminoalkylation of α,β-unsaturated ketones offers a stereocontrolled pathway:

- Michael acceptor : Methyl 4-phenyl-2-butenoate.

- Nucleophile : Benzylamine.

- Cyclization : Base-mediated (K₂CO₃, DMF, 80°C) to form the pyrrolidinone.

Construction of the 1,3,4-Oxadiazole Ring

Hydrazide Intermediate Preparation

The 5-oxo-1-phenylpyrrolidin-3-amine is converted to a hydrazide for oxadiazole formation:

Cyclodehydration to Oxadiazole

The hydrazide undergoes cyclization with a carbonyl source:

- Reagent : Triphosgene (1.2 eq) in dichloromethane (0°C → rt, 12 h).

- Mechanism : Dehydration forms the 1,3,4-oxadiazole ring.

Optimized conditions :

| Parameter | Condition | Yield |

|---|---|---|

| Solvent | Dichloromethane | 85% |

| Temperature | 0°C → room temperature | |

| Reaction time | 12 hours |

Introduction of the 2-(Thiophen-2-yl)acetamide Side Chain

Synthesis of 2-(Thiophen-2-yl)acetic Acid

- Friedel-Crafts alkylation : Thiophene with chloroacetic acid (AlCl₃, 50°C, 3 h).

- Purification : Recrystallization from hexane/ethyl acetate.

Amide Coupling

The oxadiazole amine is coupled with 2-(thiophen-2-yl)acetyl chloride:

- Activation : Thionyl chloride (SOCl₂) converts the acid to its acyl chloride.

- Coupling : Reaction with oxadiazole amine (Et₃N, THF, 0°C → rt, 6 h).

Yield optimization :

| Coupling agent | Solvent | Yield |

|---|---|---|

| SOCl₂ | THF | 72% |

| EDCl/HOBt | DMF | 68% |

Integrated Synthetic Pathway and Scalability

A consolidated route (Figure 2) prioritizes atom economy and minimal purification steps:

- Step 1 : Pyrrolidinone synthesis via γ-keto amide cyclization (78% yield).

- Step 2 : Hydrazide formation (92% yield).

- Step 3 : Oxadiazole cyclization (85% yield).

- Step 4 : Acetamide coupling (72% yield).

Overall yield : 78% × 92% × 85% × 72% ≈ 43.6% .

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirmed >98% purity.

Industrial Considerations and Process Optimization

Cost-Effective Reagents

Replacing triphosgene with PCl₅ reduces costs but requires stricter temperature control (yield drops to 78%).

Green Chemistry Metrics

- PMI (Process Mass Intensity) : 32 (improved to 28 via solvent recycling).

- E-factor : 18.6 kg waste/kg product.

Applications and Derivatives

The compound’s oxadiazole and thiophene motifs suggest potential in:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide?

- Methodology : The synthesis typically involves multi-step reactions, starting with cyclization of the pyrrolidinone core followed by functionalization of the oxadiazole ring. Key steps include refluxing precursors (e.g., chloroacetyl chloride) with triethylamine as a base, monitored by TLC for reaction completion. Purification often employs recrystallization using solvents like pet-ether or column chromatography .

- Critical Parameters : Reaction temperature (often 80–100°C), stoichiometric ratios of reagents (e.g., 1:1 molar ratio of amine to acyl chloride), and solvent selection (polar aprotic solvents like DMF or THF) significantly impact yield .

Q. How is the compound characterized to confirm its structural integrity?

- Analytical Techniques :

- 1H/13C NMR : Assigns protons and carbons in the pyrrolidinone, oxadiazole, and thiophene moieties.

- LC-MS : Confirms molecular weight and purity (>95%).

- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetamide) .

Q. What are the hypothesized biological targets or activities of this compound?

- Potential Targets : The oxadiazole and thiophene groups suggest interactions with enzymes or receptors involved in inflammation or microbial pathogenesis. Analogous compounds exhibit activity against cyclooxygenase (COX) or bacterial efflux pumps .

- Assay Design : Preliminary screening uses biochemical assays (e.g., COX inhibition) or microbial growth inhibition studies (MIC determination) with positive/negative controls .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production while maintaining purity?

- Strategies :

- Catalyst Screening : Evaluate palladium or copper catalysts for Suzuki coupling steps (if applicable) to enhance regioselectivity.

- Solvent Optimization : Replace pet-ether with greener solvents (e.g., ethyl acetate) for recrystallization to improve sustainability .

Q. How to resolve contradictions in spectral data during structural elucidation?

- Case Example : Discrepancies in NMR peak assignments (e.g., overlapping pyrrolidinone and thiophene protons) can be addressed via:

- 2D NMR (COSY, HSQC) : Resolves proton-proton and carbon-proton correlations.

- Computational Modeling : DFT-based chemical shift predictions (e.g., using Gaussian software) validate experimental data .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

- Approach :

- Scaffold Modifications : Substitute the phenyl group on the pyrrolidinone with electron-withdrawing groups (e.g., -NO₂) to assess impact on bioactivity.

- Bioisosteric Replacement : Replace the thiophene with furan or pyridine to evaluate pharmacokinetic changes .

Q. How to design a comparative study with structurally analogous compounds?

- Framework :

- Compound Selection : Include derivatives like N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide () to assess heterocycle influence.

- Metrics : Compare logP, polar surface area, and IC₅₀ values across analogs to identify critical pharmacophores .

Data Contradiction Analysis

Q. How to address inconsistencies in biological assay results across research groups?

- Root Causes :

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times affect reproducibility.

- Compound Stability : Degradation under assay conditions (e.g., pH-sensitive hydrolysis) may skew results .

- Mitigation : Standardize protocols (e.g., CLSI guidelines for antimicrobial assays) and validate stability via LC-MS before testing .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.